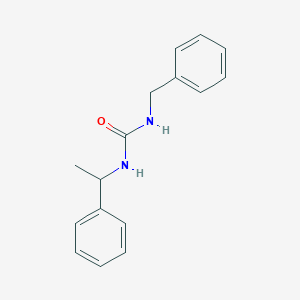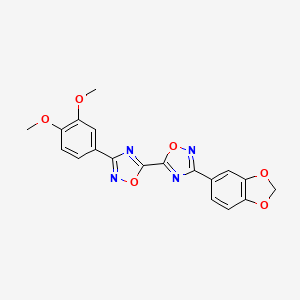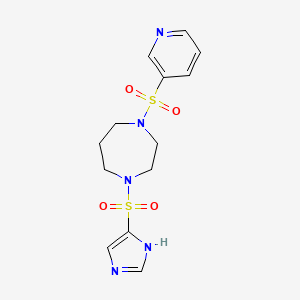![molecular formula C23H20N4O3 B2443897 2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921521-67-7](/img/structure/B2443897.png)
2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide”, commonly referred to as EOMPB, is a synthetic molecule. It is part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including EOMPB, involves various synthetic protocols . For instance, starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido .
Molecular Structure Analysis
The molecular structure of EOMPB is C23H20N4O3. Pyridopyrimidines, including EOMPB, are heterocyclic compounds composed of pyridine and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives like EOMPB are complex and involve multiple steps . For example, the 2,4-diamino-6-nitropyrido was then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .
Physical And Chemical Properties Analysis
The molecular formula of EOMPB is C23H20N4O3, and its molecular weight is 400.438. Further physical and chemical properties are not explicitly mentioned in the sources.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation and Quality Control
- Nonaqueous Capillary Electrophoresis: A study developed a method for the electrophoretic separation of imatinib mesylate and related substances, including derivatives similar to your compound of interest. This method is effective for quality control of pharmaceutical products (Ye et al., 2012).
Synthesis and Biological Activity
- Anticancer and Analgesic Agents: Novel derivatives, including benzodifuranyl, triazines, and oxadiazepines, have been synthesized from compounds similar to the one you mentioned. These derivatives showed significant anti-inflammatory and analgesic activities, highlighting their potential in cancer treatment (Abu‐Hashem et al., 2020).
- Anticancer Evaluation: A series of substituted benzamides, structurally related to your compound, were synthesized and tested for anticancer activity against various cancer cell lines. Some derivatives showed higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibitor: A compound structurally related to yours, known as MGCD0103, was found to be a selective histone deacetylase (HDAC) inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Metabolism and Pharmacokinetics
- Metabolism in Chronic Myelogenous Leukemia Patients: Research on flumatinib, a compound related to the one you're interested in, revealed insights into its metabolism in patients, highlighting important pharmacokinetic properties (Gong et al., 2010).
Synthesis of Derivatives
- Synthesis of Pyrimidine Derivatives: Studies have focused on the synthesis of pyrimidine derivatives, which are structurally related to your compound, for various applications including as antifolates (Mohammed et al., 2016).
Neuroleptic Activity
- Neuroleptic Benzamides: Benzamides structurally similar to your compound have been synthesized and evaluated for their potential as neuroleptics, demonstrating inhibitory effects on stereotyped behavior in animal models (Iwanami et al., 1981).
Zukünftige Richtungen
Pyridopyrimidines, including EOMPB, have shown therapeutic potential and are being studied for the development of new therapies . They have manifested diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors . Therefore, the future directions in this field may involve further exploration of these compounds for therapeutic applications.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-20-9-5-4-7-18(20)22(28)26-16-10-12-17(13-11-16)27-15(2)25-21-19(23(27)29)8-6-14-24-21/h4-14H,3H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCTBXREMQWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)
![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2443820.png)
![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)
![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2443828.png)
![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)

![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2443835.png)
